Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate
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Overview
Description
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which is a highly strained and rigid framework. The presence of the hydroxyethyl group and the acetate ester functionality adds to its chemical versatility.
Preparation Methods
The synthesis of Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through various methods, including the [1.1.1]propellane route, which involves the cyclization of suitable precursors under specific conditions.
Introduction of the hydroxyethyl group: This step involves the functionalization of the bicyclo[1.1.1]pentane core with a hydroxyethyl group, often through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the hydroxyethyl-substituted bicyclo[1.1.1]pentane with acetic acid or its derivatives to form the acetate ester
Chemical Reactions Analysis
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of molecular rigidity and strain on biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate is primarily influenced by its rigid bicyclo[1.1.1]pentane core. This rigidity can affect the compound’s interaction with molecular targets, such as enzymes and receptors, by restricting conformational flexibility. The hydroxyethyl and acetate groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate can be compared with other similar compounds, such as:
This compound: This compound shares the same bicyclo[1.1.1]pentane core but differs in the functional groups attached to it.
Bicyclo[1.1.1]pentane derivatives: These compounds have the same core structure but may have different substituents, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(12)4-10-5-9(6-10,7-10)2-3-11/h11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQODWXAQXSAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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